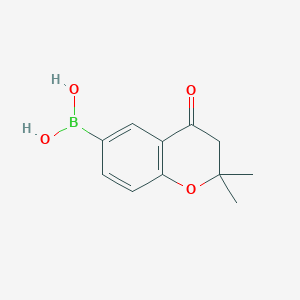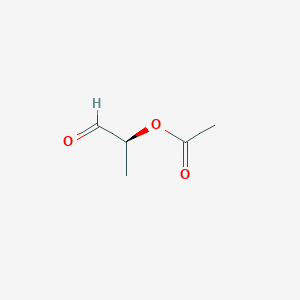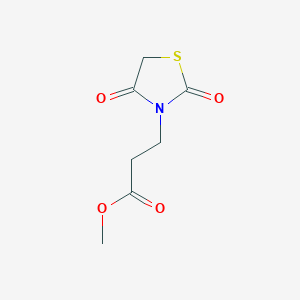
Methyl 2,4-dioxo-3-thiazolidinepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dioxo-3-thiazolidinepropanoate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-3-thiazolidinepropanoate typically involves the reaction of thiazolidine-2,4-dione with appropriate alkylating agents. One common method is the alkylation of thiazolidine-2,4-dione with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4-dioxo-3-thiazolidinepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dioxo-3-thiazolidinepropanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2,4-dioxo-3-thiazolidinepropanoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar biological activities.
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Uniqueness
Methyl 2,4-dioxo-3-thiazolidinepropanoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl ester group enhances its lipophilicity, improving its bioavailability and making it a valuable compound in drug design .
Eigenschaften
Molekularformel |
C7H9NO4S |
|---|---|
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
methyl 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoate |
InChI |
InChI=1S/C7H9NO4S/c1-12-6(10)2-3-8-5(9)4-13-7(8)11/h2-4H2,1H3 |
InChI-Schlüssel |
QBTCPDAUUOETBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN1C(=O)CSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


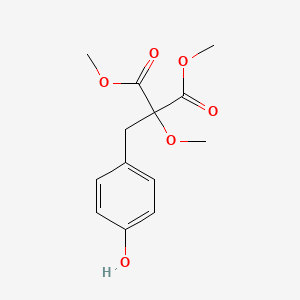
![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
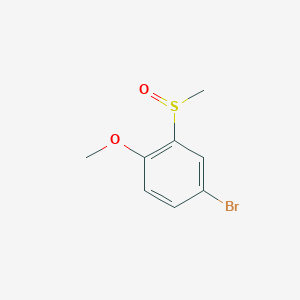

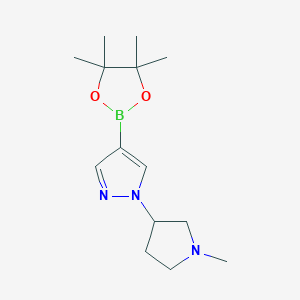
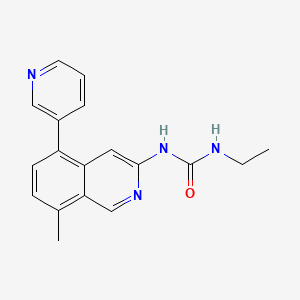
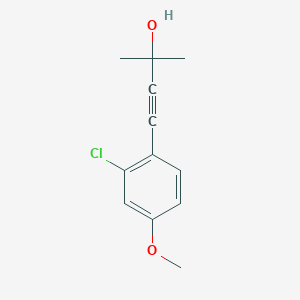
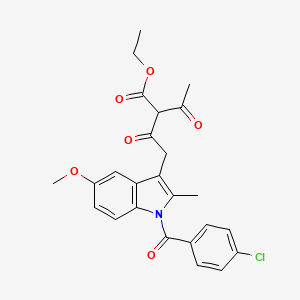
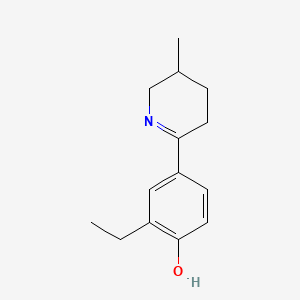
![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)

